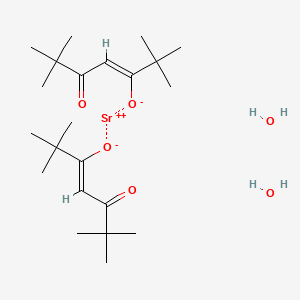
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate is a complex chemical compound that includes strontium, a metal from the alkaline earth group, and an organic ligand The compound is characterized by its unique structure, which includes a strontium ion coordinated to a (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand and two water molecules
Preparation Methods
The synthesis of strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate typically involves the reaction of strontium salts with the corresponding organic ligand under controlled conditions. One common method involves dissolving strontium chloride in water and then adding the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand in an organic solvent. The reaction mixture is then stirred and heated to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and recrystallized from an appropriate solvent to obtain the dihydrate form.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced species.
Substitution: The ligand can be substituted with other ligands in the presence of appropriate reagents, leading to the formation of new complexes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the complex and release of the strontium ion and organic ligand.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as luminescent materials and catalysts.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of medical imaging agents.
Industry: It is used in various industrial processes, including the production of specialty chemicals and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate involves the interaction of the strontium ion with specific molecular targets. The strontium ion can coordinate with various biological molecules, influencing their structure and function. The organic ligand can also interact with cellular components, modulating their activity. The combined effects of the strontium ion and the organic ligand contribute to the overall biological activity of the compound.
Comparison with Similar Compounds
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate can be compared with other similar compounds, such as:
Calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate: Similar in structure but with calcium instead of strontium. It may have different chemical and biological properties due to the difference in the metal ion.
Barium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate: Another similar compound with barium as the metal ion. It may exhibit different reactivity and applications compared to the strontium compound.
Properties
Molecular Formula |
C22H42O6Sr |
|---|---|
Molecular Weight |
490.2 g/mol |
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate |
InChI |
InChI=1S/2C11H20O2.2H2O.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;2*1H2;/q;;;;+2/p-2/b2*8-7-;;; |
InChI Key |
GXFHBHAXFNPAJH-KKUWAICFSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Sr+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















